3-Oxo-3-(pyridin-3-YL)propanoic acid
Description
Overview of Pyridine-Containing Organic Acids as Chemical Entities
Pyridine (B92270) and its derivatives are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. nih.gov When a carboxylic acid functional group is attached to this pyridine ring system, the resulting molecules are known as pyridine carboxylic acids. These compounds and their derivatives are of significant interest due to their diverse applications, ranging from being key intermediates in the synthesis of pharmaceuticals and agrochemicals to their roles in biological systems. acs.org The nitrogen atom in the pyridine ring imparts a degree of basicity and polarity to the molecule, influencing its reactivity and physical properties. nih.gov
Significance of Beta-Keto Acid Motifs in Organic Synthesis
The beta-keto acid motif, characterized by a ketone functional group at the carbon atom beta to a carboxylic acid, is a highly valuable functional group in organic synthesis. One of the most notable reactions of beta-keto acids is their propensity to undergo decarboxylation upon heating, a process that involves the loss of carbon dioxide to form a ketone. This reaction often proceeds through a cyclic transition state and is a key step in various synthetic transformations. researchgate.netnih.gov Furthermore, the enol form of beta-keto acids and their corresponding esters are important nucleophiles in carbon-carbon bond-forming reactions, such as the Claisen condensation, which is a fundamental method for their synthesis. nih.gov The reactivity of the beta-keto acid moiety makes it a versatile building block for the construction of more complex molecular architectures. nih.gov
Historical Perspectives and Current Research Trajectories for 3-Oxo-3-(pyridin-3-YL)propanoic Acid
Historically, research into beta-keto acids containing pyridine rings has been linked to the broader investigation of beta-diketones and their synthesis. Early work in the mid-20th century explored the relative reactivities of isomeric methyl pyridinecarboxylates in acylation reactions to form beta-diketones with pyridine rings. acs.org
While specific, in-depth research focused solely on this compound is not extensively documented in publicly available literature, its chemical structure suggests its potential as an intermediate in the synthesis of various pyridine-containing compounds. Current research on structurally similar molecules provides insight into the potential trajectories for this compound. For instance, derivatives of 3-nicotinyl propionic acid have been investigated as antagonists of the integrin αvβ3, indicating the potential of this scaffold in medicinal chemistry. nih.gov Moreover, recent studies on beta-keto-enol derivatives containing pyridine and furan (B31954) moieties have highlighted their potential as potent antifungal agents. acs.org These research avenues suggest that this compound could serve as a valuable precursor for the development of novel therapeutic agents and other functional molecules. The synthesis of its ethyl ester, ethyl 3-oxo-3-(pyridin-3-yl)propanoate, is well-established, and this ester is a known intermediate in organic synthesis. lookchem.com
Chemical and Physical Data
Below are tables detailing the known properties of this compound and its closely related ethyl ester.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 4939-98-4 |
| Molecular Formula | C₈H₇NO₃ |
| Molecular Weight | 165.15 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Table 2: Properties of Ethyl 3-oxo-3-(pyridin-3-yl)propanoate
| Property | Value |
| CAS Number | 6283-81-4 |
| Molecular Formula | C₁₀H₁₁NO₃ |
| Molecular Weight | 193.20 g/mol |
| Appearance | Not specified in available literature |
| Boiling Point | Not specified in available literature |
| Solubility | Not specified in available literature |
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-3-pyridin-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-7(4-8(11)12)6-2-1-3-9-5-6/h1-3,5H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHBRXADHIQCLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591562 | |
| Record name | 3-Oxo-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4939-98-4 | |
| Record name | 3-Oxo-3-(pyridin-3-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Oxo 3 Pyridin 3 Yl Propanoic Acid and Its Chemical Precursors
Direct Synthetic Routes to 3-Oxo-3-(pyridin-3-YL)propanoic Acid
Direct synthetic strategies focus on creating the 1,3-dicarbonyl moiety attached to the pyridine (B92270) ring in the final steps of the synthesis. These routes often involve the formation of a β-keto ester intermediate, which is then hydrolyzed to the target carboxylic acid.
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that unites two ester molecules in the presence of a strong base to form a β-keto ester. wikipedia.orgopenstax.org This strategy is highly applicable for the synthesis of ethyl 3-oxo-3-(pyridin-3-yl)propanoate, the direct ester precursor to the target acid.
The reaction involves the condensation between a pyridine-3-carboxylic acid ester, such as ethyl nicotinate (B505614), and an enolizable ester, like ethyl acetate (B1210297). A strong base, typically sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetate, generating a nucleophilic enolate. openstax.org This enolate then attacks the electrophilic carbonyl carbon of ethyl nicotinate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester, ethyl 3-oxo-3-(pyridin-3-yl)propanoate. openstax.org The reaction requires a stoichiometric amount of base because the resulting β-keto ester is acidic and is deprotonated by the base, which drives the equilibrium toward the product. wikipedia.orgopenstax.org A final acidification step is necessary to protonate the enolate and isolate the β-keto ester. uomustansiriyah.edu.iq
A well-documented analogous synthesis for the pyridin-4-yl isomer confirms the viability of this method. In that preparation, ethyl isonicotinate (B8489971) is refluxed with ethyl acetate in the presence of sodium ethoxide to successfully yield ethyl 3-oxo-3-(pyridin-4-yl)propanoate. asianpubs.orgresearchgate.net The same principle applies to the synthesis of the 3-pyridyl isomer. Subsequent hydrolysis of the resulting ester under acidic or basic conditions would yield the final product, this compound.
Table 1: Representative Claisen Condensation Reaction
| Reactant 1 | Reactant 2 | Base | Product |
|---|
Acylation reactions provide an alternative route to the β-keto ester or acid structure. While direct Friedel-Crafts acylation on the electron-deficient pyridine ring is challenging, acylation of pre-formed nucleophiles is a more effective strategy. youtube.com One such method is the decarboxylative Claisen condensation, where magnesium enolates of substituted malonic acid half-esters react with acyl donors like nicotinoyl chloride to produce β-keto esters. organic-chemistry.org
Another powerful approach involves the C-acylation of ketene (B1206846) silyl (B83357) acetals. These nucleophiles can react with an activated form of pyridine-3-carboxylic acid, such as nicotinoyl chloride, often catalyzed by a Lewis acid, to generate the corresponding β-keto ester. organic-chemistry.org
Palladium-catalyzed carbonylation reactions also offer sophisticated pathways. A modern approach involves the carbonylative coupling of aryl triflates with arenes, mediated by a palladium catalyst and a ligand like Xantphos, to generate ketones. rsc.org This methodology proceeds through the formation of a potent N-acyl pyridinium (B92312) salt as the key acylating agent. By adapting this method to use a suitable three-carbon nucleophile in place of an arene, it could be directed toward the synthesis of the target β-keto acid.
Instead of modifying a pre-existing pyridine ring, the Hantzsch pyridine synthesis builds the heterocyclic ring from acyclic precursors. researchgate.net This multicomponent reaction classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. researchgate.netstackexchange.com The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. stackexchange.com
The versatility of the Hantzsch synthesis allows for the construction of a wide array of substituted pyridines. openstax.org By carefully selecting the starting β-ketoester and aldehyde, a pyridine derivative can be formed that is suitably functionalized for conversion into this compound. For instance, using a β-ketoester with appropriate side chains that can be chemically modified post-synthesis (e.g., through oxidation or hydrolysis) allows for the strategic introduction of the required carboxyl and carbonyl groups at the correct positions. The reaction's driving force is the formation of the stable aromatic pyridine ring. researchgate.net
Table 2: General Hantzsch Pyridine Synthesis
| Component 1 | Component 2 (2 equiv.) | Component 3 | Component 4 (Oxidant) | Product Type |
|---|
Preparation of Key Pyridine and Propanoic Acid Intermediates
The synthesis of the target compound often relies on the availability of key precursors, namely 3-acetylpyridine (B27631) and derivatives of pyridine-3-carboxylic acid. Efficient synthetic routes to these intermediates are crucial.
3-Acetylpyridine is a significant intermediate that can potentially be converted to this compound via carboxylation of the methyl group. Several methods for its preparation have been established.
One industrial method involves the vapor-phase reaction of methyl nicotinate with acetic acid at high temperatures (e.g., 400 °C) over a metal oxide catalyst. researchgate.net A reported example uses a titanium dioxide (anatase) catalyst doped with sodium oxide, achieving a 60% selectivity for 3-acetylpyridine with complete conversion of the starting materials. researchgate.netlookchem.com Another classic laboratory-scale synthesis involves the dry distillation of a mixture of calcium nicotinate (from niacin) and calcium acetate. asianpubs.org
Table 3: Synthesis of 3-Acetylpyridine from Methyl Nicotinate
| Reactants | Catalyst | Temperature | Selectivity |
|---|
Pyridine-3-carboxylic acid (nicotinic acid) and its derivatives, such as esters and acid chlorides, are fundamental starting materials for the Claisen condensation and acylation routes. The most common industrial synthesis of nicotinic acid is the vapor-phase oxidation of 3-picoline (3-methylpyridine). nih.gov This process typically uses a vanadium oxide-based catalyst supported on titanium oxide. nih.gov
Further derivatization is straightforward. Nicotinic acid can be converted to its esters (e.g., ethyl nicotinate) via Fischer esterification with the corresponding alcohol under acidic catalysis. The highly reactive nicotinoyl chloride can be prepared by treating nicotinic acid with reagents such as thionyl chloride or oxalyl chloride. These derivatives serve as the electrophilic pyridine component in many of the synthetic strategies discussed previously.
Stereoselective and Enantioselective Approaches to Analogues of Beta-Keto Acids
The synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the preparation of bioactive compounds. For analogues of beta-keto acids, which are pivotal intermediates, achieving high levels of stereocontrol is crucial. Researchers have developed a variety of stereoselective and enantioselective methods to access these valuable structures.
One prominent strategy involves the asymmetric hydrogenation of β-keto esters. For instance, the use of chiral ruthenium (Ru) and rhodium (Rh) catalysts with mono- and bi-dentate phosphorous ligands has been effective for the hydrogenation of (Z)-enamines, leading to enantiomerically enriched β-amino acids with high yields. Another powerful technique is the asymmetric transfer hydrogenation (ATH) of β-keto esters in water, using catalysts derived from iridium(III) and monosulfonylated diamines with formic acid/sodium formate (B1220265) as the reductant. organic-chemistry.org This method provides access to β-hydroxy esters in excellent yields and selectivities across a wide pH range. organic-chemistry.org
Enzymatic and biocatalytic methods offer a highly selective alternative. Lipase-catalyzed transesterification under mild, solvent-free conditions can produce optically active β-keto esters, which are valuable building blocks for natural product synthesis. google.com For example, Candida antarctica lipase (B570770) B (CALB) has demonstrated high chemoselectivity in acylating aliphatic alcohols and resolving secondary alcohols with high enantioselectivity. google.com Furthermore, engineered microorganisms, such as Streptomyces coelicolor, have been utilized for the enantioselective reduction of β-keto acids. jic.ac.uk
Phase-transfer catalysis represents another effective approach. A highly enantioselective α-alkylation of cyclic β-keto esters and amides has been achieved using cinchona derivatives as phase-transfer catalysts, avoiding the need for transition metals and yielding products with up to 98% enantiomeric excess (ee). rsc.org Additionally, asymmetric Michael additions of β-keto esters to nitroolefins, catalyzed by nickel diamine complexes, have been merged with crystallization-induced diastereomer transformations to afford complex products as single diastereomers. nih.gov
Cascade reactions provide an efficient route to chiral ketones from racemic β-keto esters. A one-pot reaction using a Pd/C catalyst and a chiral amino alcohol, such as a cinchona alkaloid, can trigger debenzylation of a β-keto ester to form the corresponding β-keto acid, which then undergoes enantioselective decarboxylation catalyzed by the amino alcohol. nih.gov
| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Features | Reference(s) |
| Asymmetric Hydrogenation | Chiral Ru and Rh catalysts | (Z)-Enamines | Enantiopure β-amino acids | High yield (90%) for (Z)-isomers. | |
| Asymmetric Transfer Hydrogenation | Iridium(III) with monosulfonylated diamines | β-Keto esters | Chiral β-hydroxy esters | pH-independent, performed in water, open to air. | organic-chemistry.org |
| Lipase-Catalyzed Transesterification | Candida antarctica lipase B (CALB) | Racemic alcohols and β-keto esters | Optically active β-keto esters | Mild, solvent-free conditions, high chemo- and enantioselectivity. | google.com |
| Asymmetric α-Alkylation | Cinchona derivatives (phase-transfer catalyst) | Cyclic β-keto esters and amides | α-Alkylated products | Metal-free, high enantiopurities (up to 98% ee). | rsc.org |
| Asymmetric Michael Addition | Nickel diamine complex | β-Keto esters and nitroolefins | Diastereo- and enantioenriched Michael adducts | Merged with crystallization-induced diastereomer transformation. | nih.gov |
| Cascade Reaction | Pd/C and chiral amino alcohol | Racemic β-keto esters | Chiral ketones | One-pot debenzylation and enantioselective decarboxylation. | nih.gov |
Sustainable and Green Chemistry Methodologies for Synthesis
The principles of green chemistry, which aim to reduce waste and utilize more environmentally benign substances, are increasingly influencing the design of synthetic routes. For β-keto acids and their derivatives, this has led to the development of methodologies that employ safer solvents, reduce reaction times, and utilize catalytic processes. unibo.itrsc.org
Aqueous Media and Catalyst-Assisted Reactions
Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. Several synthetic methods for β-keto acid analogues have been adapted to aqueous conditions. An environmentally benign decarboxylative aldol (B89426) reaction of β-keto acids with glyoxylate (B1226380) has been reported to proceed in water without the need for a catalyst. researchgate.net Similarly, a catalyst-free decarboxylative reaction between β-keto acids and 2H-chromene acetals has been developed in water, offering a broad substrate scope and high yields. researchgate.net
Microwave-assisted synthesis in an aqueous medium provides a rapid and efficient route to β-keto-sulfones from α-haloketones and alkyl/aryl sulphinates. tandfonline.com This method avoids the use of toxic organic solvents, features short reaction times, and results in excellent product yields. tandfonline.com
The use of catalysts in aqueous media further enhances the efficiency and applicability of green synthetic methods. A pH-independent asymmetric transfer hydrogenation of β-keto esters to β-hydroxy esters has been successfully demonstrated in water using an iridium(III) catalyst. organic-chemistry.org This reaction is robust and can be conducted open to air, simplifying the procedure. organic-chemistry.org In another example, pyruvic acid, a biodegradable and commercially available catalyst, has been used for the one-pot, three-component synthesis of isoxazole (B147169) derivatives in water under both conventional and ultrasonic conditions. ias.ac.in
| Reaction Type | Catalyst/Conditions | Solvent | Key Advantages | Reference(s) |
| Decarboxylative Aldol Reaction | Catalyst-free | Water | Environmentally benign, uses glyoxylate. | researchgate.net |
| Decarboxylative Reaction | Catalyst-free | Water | Broad substrate scope with 2H-chromene acetals. | researchgate.net |
| Synthesis of β-keto-sulfones | Microwave irradiation | Water | No toxic organic solvents, short reaction times, high yields. | tandfonline.com |
| Asymmetric Transfer Hydrogenation | Iridium(III) complex | Water | pH-independent, high selectivity, air-tolerant. | organic-chemistry.org |
| Isoxazole Synthesis | Pyruvic acid | Water | Biodegradable catalyst, simple procedure. | ias.ac.in |
Solvent-Free Reaction Conditions
Eliminating the solvent altogether is a primary goal of green chemistry, leading to solvent-free or solid-state reaction conditions. These approaches minimize waste and can sometimes lead to enhanced reactivity and selectivity.
Microwave-assisted organic synthesis has proven to be a powerful tool for conducting reactions without a solvent. The preparation of β-keto esters has been achieved through two solvent-free, microwave-assisted procedures: the transesterification of existing β-keto esters and the ring-opening of 2,2,6-trimethyl-1,3-dioxin-4-one. tandfonline.com These methods offer significant acceleration of reaction rates. tandfonline.com
Enzymatic reactions are often well-suited to solvent-free conditions. The lipase-catalyzed transesterification for preparing chiral β-keto esters is a notable example that proceeds efficiently under mild, solvent-free conditions. google.com This biocatalytic approach not only provides optically active products but also aligns with green chemistry principles by avoiding organic solvents. google.com
Furthermore, catalyst-free systems under mild conditions are being developed. A notable example is the decarboxylative radical nitrosation of β-keto acids with tert-butyl nitrite, which can be performed in water, but highlights the trend towards minimizing harsh reagents and solvents. researchgate.net While this specific example uses water, the development of catalyst-free systems is a key step towards achieving solvent-free conditions in other reactions. researchgate.net Another method involves the decarboxylative Claisen condensation, which uses magnesium enolates of substituted malonic acid half oxyesters (SMAHOs) to react with various acyl donors, including carboxylic acids directly, to form functionalized β-keto esters. organic-chemistry.org
| Method | Conditions | Reactants | Product | Key Features | Reference(s) |
| Microwave-Assisted Synthesis | Solvent-free, Microwave | β-Keto esters or 2,2,6-trimethyl-1,3-dioxin-4-one | New β-keto esters | Rapid reaction rates. | tandfonline.com |
| Lipase-Catalyzed Transesterification | Solvent-free, Mild | Racemic alcohols, β-keto ester acyl donor | Chiral β-keto esters | High enantioselectivity, biocatalytic. | google.com |
| Decarboxylative Claisen Condensation | N/A | Substituted malonic acid half oxyesters, Acyl donors | Functionalized β-keto esters | Allows direct use of carboxylic acids as acylating agents. | organic-chemistry.org |
Chemical Reactivity and Transformation Pathways of 3 Oxo 3 Pyridin 3 Yl Propanoic Acid
Decarboxylation Reactions of 3-Oxo-3-(pyridin-3-YL)propanoic Acid
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a hallmark reaction of β-keto acids. jackwestin.com This transformation is significantly more facile for β-keto acids compared to simple carboxylic acids due to the stabilizing influence of the adjacent carbonyl group. acs.org
When heated, this compound readily undergoes decarboxylation. masterorganicchemistry.com The mechanism proceeds through a cyclic, six-membered transition state in a pericyclic reaction. libretexts.org In this process, the carboxylic acid's hydroxyl proton is transferred to the ketone's carbonyl oxygen, while the carbon-carbon bond between the carboxyl group and the α-carbon breaks. youtube.comyoutube.com
Table 1: Thermal Decarboxylation of this compound
| Reactant | Condition | Key Intermediate | Final Product |
|---|---|---|---|
| This compound | Heating | 1-(pyridin-3-yl)ethen-1-ol (Enol) | 3-Acetylpyridine (B27631) |
While thermal conditions are often sufficient, decarboxylation can also be facilitated by catalysts. In the context of converting carboxylic acids to ketones, heterogeneous catalysis using metal oxides is a recognized method. acs.org Beta-keto acids have been proposed as key intermediates in the ketonic decarboxylation mechanism on the surfaces of metal oxides like zirconium dioxide (ZrO₂) and titanium dioxide (TiO₂). acs.org These surfaces can facilitate the C-C bond cleavage and subsequent formation of the ketone. acs.org
Furthermore, acid catalysis can influence the decarboxylation rates of pyridine-containing carboxylic acids. researchgate.net For some substituted picolinic acids (pyridinecarboxylic acids), decarboxylation mechanisms can vary with the acidity of the solution, involving either a zwitterionic intermediate (ylide mechanism) or a protonated intermediate. researchgate.net In some synthetic applications, rhodium(III) complexes have been used to catalyze decarboxylative coupling reactions of unsaturated carboxylic acids, where the carboxyl group acts as a traceless activating group. nih.gov
Reactions at the Carbonyl Group
The ketone carbonyl group in this compound is an electrophilic center, making it susceptible to nucleophilic attack and reduction.
The ketone functionality can be selectively reduced. Strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), or milder ones like Sodium Borohydride (NaBH₄), can reduce the ketone to a secondary alcohol, yielding 3-hydroxy-3-(pyridin-3-yl)propanoic acid. It is important to note that a powerful agent like LiAlH₄ will also reduce the carboxylic acid group to a primary alcohol. jackwestin.com
Table 2: Reduction Products of the Ketone Carbonyl
| Reagent | Product Functional Group | Resulting Compound Name (from ketone reduction) |
|---|---|---|
| Sodium Borohydride (NaBH₄) | Secondary Alcohol (Hydroxyl) | 3-Hydroxy-3-(pyridin-3-yl)propanoic acid |
| Wolff-Kishner or Clemmensen Reagents | Methylene (B1212753) (CH₂) | 3-(Pyridin-3-yl)propanoic acid |
The electrophilic carbon of the ketone is a prime target for various nucleophiles. For instance, β-keto acids and their esters can undergo condensation reactions with nitrogen-based nucleophiles. A reaction with hydrazine (B178648) (H₂NNH₂), for example, could lead to intramolecular cyclization to form a pyridazinone or pyrazolone (B3327878) derivative. jmcs.org.mx
Similarly, condensation with active methylene compounds, such as ethyl cyanoacetate, in the presence of a catalyst like ammonium (B1175870) acetate (B1210297), is a common reaction for related 3-oxo-propanal structures, leading to the formation of substituted nicotinates. mdpi.com These reactions highlight the versatility of the ketone group in forming new carbon-carbon and carbon-heteroatom bonds.
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group undergoes a range of characteristic reactions, most notably esterification and amide formation, which typically involve nucleophilic acyl substitution. jackwestin.com
Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. numberanalytics.com For example, heating the acid with ethanol (B145695) and a catalytic amount of sulfuric acid (H₂SO₄) would yield ethyl 3-oxo-3-(pyridin-3-yl)propanoate. ceon.rsgoogle.com The existence of this ethyl ester as a commercially available reagent confirms the viability of this transformation. vwr.comsigmaaldrich.com
Amide Formation: The direct reaction between a carboxylic acid and an amine is often inefficient due to an acid-base reaction forming a stable salt. fishersci.co.uk Therefore, amide synthesis typically requires the activation of the carboxylic acid. libretexts.org One common method involves converting the acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with a primary or secondary amine. fishersci.co.uk Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to facilitate the direct formation of an amide bond between the carboxylic acid and an amine at room temperature. fishersci.co.uklibretexts.org
Table 3: Key Reactions of the Carboxylic Acid Moiety
| Reaction Type | Reagents | Product Class |
|---|---|---|
| Esterification | Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄) | Ester (e.g., Ethyl 3-oxo-3-(pyridin-3-yl)propanoate) |
| Amide Formation | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Amide |
| Amide Formation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC) | Amide |
Esterification and Amidation Reactions
The carboxylic acid moiety of this compound readily undergoes esterification and amidation, two fundamental transformations in organic chemistry.
Esterification: In the presence of an acid catalyst, this compound can be reacted with various alcohols to form the corresponding esters. This reaction typically involves heating the acid with an excess of the alcohol. The general mechanism for acid-catalyzed esterification, known as Fischer esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol, dehydration, and subsequent deprotonation to yield the ester. khanacademy.org
Table 1: Illustrative Esterification Reactions of this compound
| Alcohol | Catalyst | Expected Ester Product |
| Methanol | H₂SO₄ | Methyl 3-oxo-3-(pyridin-3-yl)propanoate |
| Ethanol | HCl | Ethyl 3-oxo-3-(pyridin-3-yl)propanoate |
| Isopropanol | p-Toluenesulfonic acid | Isopropyl 3-oxo-3-(pyridin-3-yl)propanoate |
Amidation: The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with a primary or secondary amine. organic-chemistry.org This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or a borate-based reagent like B(OCH₂CF₃)₃, to facilitate the formation of the amide bond. organic-chemistry.org The reaction proceeds by activation of the carboxylic acid, followed by nucleophilic attack of the amine. masterorganicchemistry.com A series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which are cyclic amides, have been synthesized and evaluated for their antibacterial activity. nih.gov
Table 2: Illustrative Amidation Reactions of this compound
| Amine | Coupling Agent | Expected Amide Product |
| Ammonia (B1221849) | DCC | 3-Oxo-3-(pyridin-3-yl)propanamide |
| Diethylamine | B(OCH₂CF₃)₃ | N,N-Diethyl-3-oxo-3-(pyridin-3-yl)propanamide |
| Aniline | DCC | N-Phenyl-3-oxo-3-(pyridin-3-yl)propanamide |
Salt Formation and Derivatives
As a carboxylic acid, this compound can react with bases to form carboxylate salts. Treatment with a stoichiometric amount of an alkali metal hydroxide (B78521), such as sodium hydroxide or potassium hydroxide, will yield the corresponding sodium or potassium 3-oxo-3-(pyridin-3-yl)propanoate. These salts are typically water-soluble.
Furthermore, the pyridine (B92270) nitrogen atom, being basic, can react with strong acids to form pyridinium (B92312) salts. For instance, reaction with a strong acid like hydrochloric acid would result in the formation of 3-(1-carboxy-2-oxoethyl)pyridinium chloride. The formation of such salts can influence the solubility and reactivity of the molecule.
Reactions at the Pyridine Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring allows for reactions such as N-oxidation, quaternization, and N-alkylation.
N-Oxidation Reactions
The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically carried out using oxidizing agents such as hydrogen peroxide in acetic acid, or peroxy acids like m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The oxidation of 3-substituted pyridines to their corresponding N-oxides has been reported to proceed in high yields. arkat-usa.org The resulting this compound N-oxide exhibits altered reactivity, particularly in electrophilic aromatic substitution reactions, where the N-oxide group can act as an activating and ortho,para-directing group. thieme-connect.de The catalytic oxidation of pyridine carboxylic acids to their N-oxides has been studied using hydrogen peroxide as the oxidant. researchgate.net
Quaternization and N-Alkylation
The nucleophilic nitrogen atom of the pyridine ring can react with alkyl halides to form quaternary ammonium salts, a reaction known as quaternization. nih.govosti.gov For example, treatment of this compound with an alkyl halide, such as methyl iodide, would be expected to yield N-methyl-3-(2-carboxy-1-oxoethyl)pyridinium iodide. The quaternization of pyridine derivatives can be influenced by steric hindrance and the nature of the electrophile. nih.govosti.gov Microwave-assisted quaternization of various pyridine derivatives has been shown to improve yields and shorten reaction times. researchgate.net
N-alkylation of amines with alcohols, a process that can be catalyzed by transition metals like ruthenium or cobalt, represents another pathway for modifying the pyridine nitrogen. rsc.orgnih.gov This "borrowing hydrogen" methodology allows for the formation of N-alkylated products with water as the only byproduct. rsc.orgnih.gov
Functionalization of the Pyridine Ring System
The pyridine ring of this compound can undergo both electrophilic and nucleophilic aromatic substitution reactions, although the conditions required and the regioselectivity are significantly influenced by the electronic nature of the substituents.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. quora.com The presence of the 3-oxo-propanoyl group, which is also electron-withdrawing, further deactivates the ring. Electrophilic substitution on pyridine typically occurs at the 3-position (meta-position) as this avoids the formation of an unstable cationic intermediate with a positive charge on the nitrogen atom. quora.com For this compound, the existing substituent is at the 3-position. The combined deactivating effect of the nitrogen and the acyl group would make further electrophilic substitution challenging, requiring harsh reaction conditions. pearson.com If a reaction were to occur, the incoming electrophile would be directed to the 5-position (meta to the existing substituent). The nitration of pyridine derivatives with nitronium ion has been studied, highlighting the deactivating nature of the protonated pyridine species in acidic media. rsc.org
Nucleophilic Aromatic Substitution (NAS): Pyridine is more susceptible to nucleophilic aromatic substitution than benzene, particularly at the 2- and 4-positions, as the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate. quimicaorganica.org However, in this compound, the leaving group would need to be at an activated position (ortho or para to an electron-withdrawing group). Without a suitable leaving group on the pyridine ring, nucleophilic aromatic substitution is unlikely to occur under standard conditions.
Transition Metal-Catalyzed Cross-Coupling Reactions
The exploration of transition metal-catalyzed cross-coupling reactions involving this compound and its derivatives is an area of significant synthetic interest, leveraging the reactivity of both the pyridine ring and the β-keto acid moiety. While specific literature detailing cross-coupling reactions directly on this compound is not abundant, the reactivity of analogous structures provides a strong basis for predicting its potential transformation pathways.
The pyridine ring itself is a well-established participant in a variety of cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, typically requiring activation through halogenation of the pyridine ring. More contemporary methods focus on the direct C-H functionalization of the pyridine ring, offering a more atom-economical approach to forming new carbon-carbon and carbon-heteroatom bonds.
Furthermore, the β-keto acid functionality introduces alternative reactive handles. The active methylene group (the C2 carbon) is nucleophilic, particularly in its enol or enolate form, and can participate in α-arylation reactions. Palladium-catalyzed α-arylation of β-dicarbonyl compounds is a powerful tool for C-C bond formation. Additionally, the carboxylic acid group opens the door to decarboxylative coupling reactions. researchgate.netrsc.org In such reactions, the carboxylic acid is expelled as carbon dioxide, and a new bond is formed at its former position, often catalyzed by copper or palladium complexes. researchgate.netrsc.org
For instance, the synthesis of pyridylacetic acid derivatives has been achieved through a three-component reaction involving pyridine-N-oxides, Meldrum's acid, and various nucleophiles, which showcases the utility of related dicarbonyl compounds in building complex pyridine-containing molecules. whiterose.ac.uk While not a direct cross-coupling on the final ketoacid, it highlights the reactivity of the dicarbonyl unit in the context of pyridine chemistry. Similarly, the successful synthesis and subsequent Knoevenagel condensation of the isomeric ethyl 3-oxo-3-(pyridin-4-yl)propanoate demonstrates the viability of these pyridyl-β-ketoesters as synthetic intermediates. researchgate.net This suggests that this compound and its esters are plausible substrates for various transition metal-catalyzed transformations, even though specific examples for this particular isomer are not extensively documented.
Enolization and Tautomeric Equilibria of this compound
Investigation of Tautomeric Forms (Keto-Enol)
Like other β-dicarbonyl compounds, this compound exists as a mixture of tautomers: the keto form and two possible enol forms, (E)- and (Z)-enol. This dynamic equilibrium is a fundamental characteristic of its chemical nature. The interconversion between these forms is typically rapid but can be slow enough on the NMR timescale to allow for the observation and quantification of each species. thermofisher.com
The keto form features two carbonyl groups, while the enol form is characterized by an α,β-unsaturated carbonyl system and a hydroxyl group, which can form a stable six-membered ring through intramolecular hydrogen bonding. This hydrogen bond is a significant factor in the stability of the enol tautomer. thermofisher.com
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for investigating this tautomerism. researchgate.netnih.gov In the ¹H NMR spectrum, the keto form is identified by a characteristic signal for the methylene protons (–CH₂–) flanked by the two carbonyl groups. The enol form, conversely, displays a signal for a vinylic proton (=CH–) and a distinct, often broad, signal for the enolic hydroxyl proton (–OH), which is typically shifted downfield due to the intramolecular hydrogen bond. nih.gov The relative integrals of these signals allow for the determination of the equilibrium constant (Keq = [enol]/[keto]). thermofisher.comresearchgate.net
The following table illustrates typical ¹H NMR chemical shifts that can be expected for the keto and enol forms of a β-ketoester like ethyl acetoacetate, which serves as a good model for understanding the spectra of this compound derivatives. thermofisher.com
| Tautomer | Methylene Protons (δ, ppm) | Vinylic Proton (δ, ppm) | Enolic OH (δ, ppm) |
| Keto | ~3.5 | - | - |
| Enol | - | ~5.0 | ~12.0 |
This is an interactive data table based on representative data. thermofisher.com
Similarly, ¹³C NMR spectroscopy can confirm the presence of both tautomers, with distinct signals for the carbonyl carbons and the sp²-hybridized carbons of the enol form. researchgate.net
Factors Influencing Tautomeric Distribution and Stability
The position of the keto-enol equilibrium for this compound is not static but is influenced by a variety of structural and environmental factors.
Solvent Polarity: This is one of the most significant factors. Generally, nonpolar solvents tend to favor the enol form. This is because the intramolecular hydrogen bond in the enol form is more stable in a nonpolar environment where there is no competition from solvent molecules. In contrast, polar protic solvents can form hydrogen bonds with the keto form, stabilizing it and shifting the equilibrium in its favor. Polar aprotic solvents, like DMSO, can also stabilize the more polar keto form. researchgate.netmissouri.edu For some 1,3-dicarbonyl compounds, the percentage of the enol form can vary dramatically across different solvents. researchgate.net
Temperature: Changes in temperature can also shift the equilibrium. The direction of the shift depends on the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.
Electronic Effects of Substituents: The electron-withdrawing nature of the pyridin-3-yl group is expected to influence the acidity of the α-protons and the stability of the conjugated enol system. The nitrogen atom in the pyridine ring, through its position, can affect the strength of the intramolecular hydrogen bond in the enol form.
The following table summarizes the typical trend of the enol percentage for a generic β-dicarbonyl compound in different solvents. researchgate.netnih.gov
| Solvent | Polarity | Expected Enol Percentage |
| Chloroform-d (CDCl₃) | Low | High |
| Acetone-d₆ | Medium | Intermediate |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | High (aprotic) | Low |
| Methanol-d₄ (CD₃OD) | High (protic) | Low |
This is an interactive data table illustrating general trends. researchgate.netnih.gov
Applications of 3 Oxo 3 Pyridin 3 Yl Propanoic Acid in Advanced Chemical Synthesis
Role as a Synthetic Building Block for Complex Organic Scaffolds
3-Oxo-3-(pyridin-3-yl)propanoic acid is a quintessential synthetic building block, possessing multiple reactive sites that can be selectively addressed to construct intricate molecular architectures. bldpharm.com Its utility stems from three key features: the electrophilic ketone, the nucleophilic α-carbon (in its enolate form), the carboxylic acid/ester group, and the pyridine (B92270) ring which can act as a basic site or a ligand coordinator.
The chemical framework of this compound is ideally suited for constructing more complex pyridine-containing heterocyclic systems. β-Keto esters are classical precursors in many named reactions that form heterocycles, such as the Hantzsch pyridine synthesis, which combines a β-keto ester, an aldehyde, and ammonia (B1221849). nih.gov
The active methylene (B1212753) group (the CH₂ between the two carbonyl groups) is readily deprotonated, and the resulting nucleophile can participate in a variety of cyclization and condensation reactions. While specific examples for the 3-pyridyl isomer are not extensively detailed in isolation, the reactivity of its isomers provides a clear blueprint for its potential. For instance, the analogous compound ethyl 3-oxo-3-(pyridin-4-yl)propanoate readily undergoes Knoevenagel condensation with an aldehyde to create a more complex, conjugated pyridine system. asianpubs.orgresearchgate.net This reactivity is fundamental to the keto-ester group and is directly applicable to the 3-pyridyl isomer for the synthesis of diverse heterocyclic scaffolds. organic-chemistry.orgmdpi.com
The inherent functionality of this compound makes it an excellent starting point for synthesizing molecules with a high density of functional groups. By leveraging the reactivity of the keto-ester portion, chemists can introduce new rings and substituents, leading to elaborate molecular designs.
A clear demonstration of this principle is the synthesis of ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate from its simpler precursor. asianpubs.orgresearchgate.net This reaction effectively uses the simple β-keto ester scaffold to build a molecule containing two pyridine rings, an ester, and an α,β-unsaturated ketone system. The reaction highlights how the basic building block can be elaborated into a significantly more complex and polyfunctionalized product in a straightforward manner.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield |
|---|---|---|---|---|
| Ethyl-3-oxo-3-(pyridin-4-yl)propanoate | Isonicotinaldehyde | Neat (solvent-free), reflux, 4h | Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate | 82% |
Utilization in Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are a cornerstone of modern efficient synthesis. β-Keto esters like this compound are valuable substrates for such reactions. researchgate.net Their ability to act as both electrophiles and nucleophiles makes them flexible partners in complex transformations that rapidly build molecular complexity.
For example, 3-oxo esters are known to participate in three-component reactions with diamines and aldehydes to generate diverse, partially hydrogenated heterocyclic systems like imidazo[1,2-a]pyridines. researchgate.net Another powerful MCR is the Groebke–Blackburn–Bienaymé reaction, which utilizes aldehydes, isocyanides, and amidines to produce substituted imidazo[1,2-a]azines, which are of interest as adenine (B156593) mimetics. rug.nl The established reactivity of the 3-oxo ester functional group in these and other MCRs underscores the potential of this compound as a key component for the rapid, one-pot synthesis of novel and complex heterocyclic libraries.
Application in Ligand Synthesis for Catalytic Processes
The structure of this compound contains key functional groups for coordinating to metal ions, suggesting its utility in the synthesis of ligands for catalysis. The pyridine nitrogen atom and the carboxylate group can act together as a bidentate N,O-chelating agent. This motif is known to form stable complexes with a variety of metals.
The closely related compound 3-Pyridinepropionic acid, which lacks the keto group, is widely used as a ligand to create coordination polymers with metals such as silver, copper, and zinc. sigmaaldrich.com It also serves as a bidentate chelating agent for enhancing the fluorescence of rare-earth ions. sigmaaldrich.com Given that this compound contains the same N,O-chelating framework, it is a highly promising candidate for similar applications. The presence of the additional keto-enol functionality could potentially enable more complex coordination modes, making it a versatile precursor for designing novel metal complexes for catalysis and materials science.
Derivatization for Advanced Material Precursors (e.g., supramolecular assemblies)
The formation of ordered, non-covalent structures, known as supramolecular assemblies, is a rapidly advancing field of chemistry. This compound is an ideal candidate for designing such materials due to its capacity for directional hydrogen bonding. The carboxylic acid group is an excellent hydrogen bond donor, while the pyridine nitrogen and ketone oxygen are effective hydrogen bond acceptors.
This potential is clearly realized in derivatives and analogous structures. For example, the crystal structure of 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid reveals that molecules self-assemble through intermolecular O-H···N hydrogen bonds between the carboxylic acid and the nitrogen of a neighboring pyridine ring, forming an ordered one-dimensional chain. nih.govnih.gov Similarly, (E)-3-(pyridin-4-yl)acrylic acid also forms chains in the solid state via strong O-H···N interactions. researchgate.net These examples demonstrate a strong precedent for the derivatization of this compound to create precursors for advanced materials, where predictable, hydrogen-bond-driven self-assembly can be used to generate functional supramolecular architectures. mdpi.comresearchgate.net
Computational and Theoretical Studies of 3 Oxo 3 Pyridin 3 Yl Propanoic Acid
Quantum Chemical Calculations on Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of 3-oxo-3-(pyridin-3-yl)propanoic acid. These calculations provide a detailed picture of how electrons are distributed within the molecule and how this distribution influences its chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.
For pyridine-containing compounds, the HOMO and LUMO are often distributed across the π-system of the pyridine (B92270) ring and any conjugated side chains. In a study on BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, TD-DFT calculations showed a linear correlation between the HOMO-LUMO energy gap and the Hammett constants of substituents, indicating that the electronic properties can be systematically tuned. nih.gov For this compound, the HOMO is expected to have significant contributions from the pyridine ring and the non-bonding oxygen atoms, while the LUMO is likely centered on the carbonyl groups and the pyridine ring's π-system.
Table 1: Illustrative Frontier Orbital Energies for Related Pyridine Compounds This table presents typical HOMO-LUMO energy values for related pyridine derivatives as found in computational studies, illustrating the range of values obtained through DFT calculations. Note that these are not the values for this compound but are provided for context.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Antipyrine (B355649) Derivative A1 | -4.788 | -2.339 | 2.449 |
| Antipyrine Derivative A2 | -4.908 | -3.109 | 1.799 |
| Antipyrine Derivative A3 | -4.942 | -3.101 | 1.841 |
| (Data sourced from a study on newly designed antipyrine molecules as corrosion inhibitors). researchgate.net |
The distribution of electron density in a molecule is rarely uniform. Charge distribution analysis and Molecular Electrostatic Potential (MEP) maps are computational tools used to visualize the three-dimensional charge landscape of a molecule. bldpharm.comresearchgate.net These maps illustrate regions of positive and negative electrostatic potential, which are crucial for predicting how a molecule will interact with other molecules, such as substrates, receptors, or solvent molecules. bldpharm.comnih.gov
In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would be expected to show significant negative potential around the oxygen atoms of the carbonyl and carboxylic acid groups, as well as the nitrogen atom of the pyridine ring. Positive potential would likely be localized on the hydrogen atom of the carboxylic acid's hydroxyl group and potentially on the hydrogen atoms attached to the pyridine ring.
For example, in a computational study of a complex between N-(4-methoxyphenyl)-2-oxooxazolidine-3-sulfonamide (SOZ) and picric acid (PiOH), the MEP map of free SOZ showed the most negative potential around the sulfonyl group and the most positive potential on the amino group, successfully predicting the sites of interaction. researchgate.net Similarly, the MEP map for 2,3-pyridinedicarboxylic acid clearly shows the negative potential associated with the carboxyl groups and the pyridine nitrogen. researchgate.net
Conformational Analysis and Energy Landscape Exploration
Due to the presence of several single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis is the study of the energies of these different conformers and the energy barriers for rotation between them. nih.gov By exploring the molecule's potential energy surface, computational methods can identify the most stable (lowest energy) conformations and the transition states that connect them. nih.gov
Theoretical Investigations of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can map out the entire reaction mechanism.
A particularly relevant reaction for this compound is keto-enol tautomerism. The molecule possesses both a keto group and an adjacent methylene (B1212753) group with acidic protons, allowing it to exist in equilibrium with its enol tautomer. Theoretical studies on similar systems, like pyruvic acid and 3-phenyl-2,4-pentanedione, have used DFT to calculate the relative stabilities of the keto and enol forms and the energy barrier for the tautomerization reaction. nih.govorientjchem.org These studies often find that the keto form is more stable, but the relative stability can be influenced by the solvent. orientjchem.orgresearchgate.net For example, a computational study on a 1,3,4-thiadiazole (B1197879) derivative showed that it exists as a keto-enol mixture, with the equilibrium position being solvent-dependent. nih.gov Similar investigations for this compound would clarify the preferred tautomeric form and the mechanism of their interconversion.
Table 2: Illustrative Energy Calculations for Keto-Enol Tautomerism This table shows calculated energy differences and transition state barriers for the tautomerization of 3-phenyl-2,4-pentanedione, demonstrating the type of data obtained from theoretical reaction mechanism studies.
| Solvent | Energy Difference (Keto - Enol) (kcal/mol) | Transition State Barrier (kcal/mol) |
| Gas Phase | -17.89 | 30.61 |
| Cyclohexane | -17.34 | 30.82 |
| Carbon Tetrachloride | -17.27 | 30.84 |
| Methanol | -16.55 | 31.23 |
| Water | -16.50 | 31.26 |
| (Data from a computational study by Babiker et al. on 3-phenyl-2,4-pentanedione). orientjchem.org |
Prediction of Spectroscopic Signatures and Vibrational Frequencies (theoretical aspect)
Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) spectra. Theoretical frequency calculations are invaluable for assigning the vibrational modes observed in experimental spectra. By calculating the vibrational frequencies and their corresponding intensities for an optimized molecular geometry, each peak in an experimental IR or Raman spectrum can be attributed to specific bond stretches, bends, or torsions within the molecule.
Discrepancies between calculated (in the gas phase) and experimental (in the solid or liquid phase) frequencies are common due to intermolecular interactions and the fact that calculations often neglect anharmonicity. researchgate.net However, the predicted spectra are generally in good qualitative agreement with experimental results and are crucial for confirming the structure of a synthesized compound. For this compound, theoretical calculations would predict characteristic frequencies for the C=O stretches of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and the various C-C and C-N stretching and bending modes of the pyridine ring.
Intermolecular Interactions and Solvation Effects (theoretical modeling)
The behavior of this compound in a condensed phase (solution or solid state) is governed by its interactions with surrounding molecules. Theoretical models can simulate these interactions to predict properties like solubility and crystal packing.
Solvation models, such as the Polarizable Continuum Model (PCM), can be used to calculate the properties of a molecule in a solvent by representing the solvent as a continuous medium with a specific dielectric constant. These models are essential for accurately predicting reaction equilibria, such as keto-enol tautomerism, in different solvents. orientjchem.orgresearchgate.net
In the solid state, intermolecular interactions like hydrogen bonding and π-π stacking determine the crystal structure. For example, the crystal structure of the related compound 3-(pyridin-3-yl)propionic acid reveals that molecules form chains through hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of another. nih.govresearchgate.net For this compound, similar strong hydrogen bonds involving the carboxylic acid group are expected to be a dominant feature of its crystal packing. Theoretical models can be used to calculate the energies of these interactions and predict the most stable crystal packing arrangements.
Advanced Analytical Methodologies for Studying 3 Oxo 3 Pyridin 3 Yl Propanoic Acid in Research
High-Resolution Spectroscopic Techniques for Novel Derivative Structural Elucidation
The determination of the precise chemical structure of new derivatives of 3-oxo-3-(pyridin-3-yl)propanoic acid is foundational to understanding their chemical and physical properties. High-resolution spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (like COSY and HSQC), provides detailed information about the atomic connectivity and chemical environment within a molecule. For instance, in the structural analysis of derivatives, ¹H NMR spectra are used to identify the protons on the pyridine (B92270) ring and the propanoic acid chain. jmcs.org.mx The chemical shifts, splitting patterns (multiplicity), and integration values of the signals reveal the number and neighboring environments of protons. ¹³C NMR provides complementary information on the carbon skeleton. In studies of related complex heterocyclic acids, NMR analysis was critical to confirm the final structure of reaction products, such as distinguishing between different isomeric forms or confirming the successful cyclization to form a new ring system. jmcs.org.mx
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. researchgate.net Techniques like Electrospray Ionization (ESI) are often used to ionize the derivative molecules. The resulting mass-to-charge ratio (m/z) is analyzed to confirm the molecular weight. uni.lu Fragmentation patterns observed in MS/MS experiments can further help to piece together the structure by identifying characteristic fragments of the parent molecule.
Together, these spectroscopic techniques provide the unambiguous evidence required for the structural elucidation of novel derivatives synthesized from this compound. researchgate.net
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for verifying the purity of synthesized this compound and its derivatives, as well as for separating isomeric mixtures. High-Performance Liquid Chromatography (HPLC) is the most prominent method used for this purpose. ptfarm.plpensoft.net
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of polar and non-polar compounds. For derivatives of pyridinyl propanoic acid, a common setup involves a C18 (octadecylsilyl) stationary phase column and a mobile phase typically consisting of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer) at a specific pH. pensoft.netresearchgate.net Detection is commonly performed using a UV-Vis detector set at a wavelength where the pyridine ring or other chromophores in the molecule absorb strongly. pensoft.net
The method's effectiveness is confirmed through a validation process that assesses several key parameters, ensuring the results are reliable and reproducible. ptfarm.plpensoft.net
Interactive Table: Typical Validation Parameters for HPLC Purity Analysis of Propanoic Acid Derivatives This table is a representation of typical parameters described in the literature for similar compounds. ptfarm.plpensoft.netresearchgate.net
| Parameter | Description | Typical Finding |
|---|---|---|
| Selectivity | The ability of the method to distinguish the analyte from impurities or other components in the sample. | The analyte peak is well-resolved from any degradation products or synthesis-related impurities. researchgate.net |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | A linear relationship (R² > 0.99) is observed between peak area and concentration over a specified range (e.g., 6.25–50.00 μg/ml). pensoft.net |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) is typically below 2% for replicate injections. ptfarm.pl |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery values are generally within 98-102%. ptfarm.pl |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Varies by compound and detector, but can be in the low µg/mL range. ptfarm.pl |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Generally higher than the LOD, providing the lower limit for accurate measurement. ptfarm.pl |
Thin-Layer Chromatography (TLC) is also employed as a rapid, qualitative tool for monitoring reaction progress and for preliminary purity checks before scaling up or performing HPLC analysis. ptfarm.pl
X-ray Crystallography for Solid-State Structure Determination of Complexes and Derivatives
Studies on closely related pyridinyl-containing acids and their derivatives have successfully used this technique to establish their solid-state structures. For example, analysis of derivatives has shown how molecules can be linked through intermolecular O—H⋯N hydrogen bonds, often forming extensive one-dimensional chains or more complex three-dimensional networks. nih.govresearchgate.net This structural information is vital for understanding the material's physical properties and for designing new crystalline materials with desired architectures.
Interactive Table: Crystallographic Data for Compounds Related to this compound This table presents data from published crystal structures of closely related molecules to illustrate the type of information obtained.
| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |
|---|---|---|---|---|---|
| 3-(Pyridin-3-yl)propionic acid | C₈H₉NO₂ | Monoclinic | P2₁/c | a = 6.7157 Å, b = 14.6544 Å, c = 7.2993 Å, β = 92.566° | nih.gov |
| 3-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid | C₁₀H₉N₃O₃ | Orthorhombic | Pca2₁ | a = 6.1298 Å, b = 6.8194 Å, c = 23.426 Å | nih.gov |
This data allows for the precise visualization of the molecule and its interactions within the crystal lattice. researchgate.net
In situ Spectroscopic Monitoring of Chemical Reactions Involving this compound
In situ (in the reaction mixture) spectroscopy allows for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates or by-products. The primary techniques for this purpose are Fourier-Transform Infrared (FTIR) and Raman spectroscopy. clairet.co.uk
FTIR Spectroscopy: Mid-infrared spectroscopy is a powerful tool for monitoring reactions in solution. clairet.co.uk By using an Attenuated Total Reflectance (ATR) probe immersed directly into the reaction vessel, changes in the concentration of functional groups can be tracked over time. clairet.co.uk For reactions involving this compound, one could monitor the disappearance of the ketone (C=O) or carboxylic acid (O-H, C=O) stretches of the reactant and the appearance of new bands corresponding to the product's functional groups. This provides a direct way to measure reaction progress and determine the optimal endpoint. clairet.co.uk
Raman Spectroscopy: Raman spectroscopy is highly complementary to FTIR. It is particularly advantageous for monitoring heterogeneous reactions, such as those involving suspended solids or crystallizations, as it is a scattering technique that can effectively probe both the solid and liquid phases. clairet.co.uk Since strong Raman bands are often weak in the infrared spectrum and vice versa, using both techniques can provide a more complete picture of the chemical changes occurring during a reaction. clairet.co.uk For example, in the synthesis of a metal complex, Raman could simultaneously monitor the consumption of the solid this compound and the formation of the solid product complex.
The data collected from these in situ measurements, often a series of spectra over time, can be analyzed using chemometric methods, such as Partial Least Squares (PLS) regression, to build quantitative models that correlate spectral changes to the concentrations of reactants and products. mdpi.commdpi.com
Future Directions and Emerging Research Avenues for 3 Oxo 3 Pyridin 3 Yl Propanoic Acid
Exploration of Novel and Efficient Synthetic Pathways
The development of efficient and scalable synthetic routes is paramount for the widespread use of any chemical compound. For 3-Oxo-3-(pyridin-3-yl)propanoic acid and its derivatives, future research is likely to focus on moving beyond traditional methods towards more innovative and sustainable pathways.
One promising avenue is the refinement of Claisen condensation reactions. A facile and efficient synthesis of the related isomer, ethyl-3-oxo-3-(pyridin-4-yl)propanoate, has been reported via the Claisen condensation of ethyl isonicotinate (B8489971) and ethyl acetate (B1210297) using sodium ethoxide. asianpubs.orgresearchgate.net This method's success with the 4-pyridyl isomer suggests its high applicability for the synthesis of the 3-pyridyl analogue, potentially offering high yields and straightforward purification. Future work could optimize reaction conditions, explore alternative bases, and adapt the methodology for large-scale production.
Furthermore, the synthesis of more complex molecules incorporating the pyridin-3-yl moiety, such as 3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanoic acid, demonstrates its utility as a versatile building block. nih.gov The synthetic strategies employed in creating these intricate structures can inspire novel routes to the parent acid, possibly through retro-synthetic analysis and the development of new protecting group strategies.
Development of New Catalytic Applications and Methodologies
The inherent properties of the pyridine (B92270) ring and the carboxylic acid group suggest that this compound could serve as a valuable ligand or catalyst in organic synthesis.
Research into the catalytic activity of related pyridine carboxylic acids provides a strong foundation for this direction. For instance, pyridine-2-carboxylic acid has been effectively used as a catalyst in multi-component reactions for the synthesis of pyrazolo[3,4-b]quinolinones. nih.gov This indicates the potential of the pyridine nitrogen and the carboxylic acid group to act in concert to activate substrates and facilitate bond formation. Future studies could explore the use of this compound as a bifunctional catalyst in similar complex transformations.
Moreover, the field of transition-metal catalyzed C(sp²)–H bond functionalization of pyridines is rapidly advancing. beilstein-journals.org These methodologies allow for the direct modification of the pyridine ring, opening up pathways to new derivatives of this compound with tailored electronic and steric properties. These new derivatives could then be screened for enhanced catalytic activity in a variety of reactions.
Integration into Advanced Chemical Architectures and Functional Materials
The structural rigidity and potential for coordination make this compound an attractive candidate for incorporation into advanced chemical architectures and functional materials.
A notable example of integrating a similar pyridine moiety into a functional architecture is the synthesis of 3-(pyridin-3-yl)-2-oxazolidinone derivatives, which have shown promising antibacterial activity. nih.gov This highlights the potential of using this compound as a scaffold to develop new therapeutic agents.
In the realm of materials science, the development of functionalized materials for environmental applications is a key area. A study on a β-keto-enol tethered pyridine demonstrated its ability to efficiently extract heavy metals after being immobilized on a silica (B1680970) support. nih.gov This suggests that this compound could be similarly functionalized and integrated into solid supports to create novel sorbents for water purification.
Furthermore, the use of bifunctional ligands containing both pyridine and carboxylic acid groups is a well-established strategy for the construction of metal-organic frameworks (MOFs). The synthesis of coordination polymers from adamantane-based ligands featuring pyridine moieties showcases the potential for creating robust, porous materials. mdpi.com this compound could serve as a valuable linker in the design of new MOFs with potential applications in gas storage, separation, and catalysis.
Deepening Mechanistic Understanding through Advanced Organic Chemistry Studies
A thorough understanding of the reactivity and reaction mechanisms of this compound is crucial for its effective application. Future research will likely employ a combination of experimental and computational methods to elucidate these aspects.
Mechanistic insights into the degradation of the pyridine ring, such as those provided by studies on enzymes like 2,5-dihydroxypyridine (B106003) dioxygenase, can offer fundamental knowledge about the ring's reactivity under specific conditions. nih.gov While not directly focused on the title compound, such studies provide a basis for understanding potential degradation pathways and the factors that influence the stability of the pyridine nucleus.
Computational chemistry will play a pivotal role in this area. Studies on the synthesis and structural characterization of adducts of pyridine carboxylic acids have utilized computational methods to analyze their global reactivity parameters, such as chemical potential and global hardness. rsc.org Applying these computational tools to this compound can provide predictions about its electronic structure, reactivity, and potential reaction pathways, guiding experimental design.
Application of Machine Learning and Artificial Intelligence for Predicting Reactivity and Synthetic Routes
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. For this compound, these technologies offer powerful tools for accelerating research and development.
Furthermore, ML models are being developed to predict optimal reaction conditions, such as the choice of solvent, which is a critical factor for the success of a reaction. ibm.com By training these models on large datasets of chemical reactions, it will become possible to predict the ideal conditions for reactions involving this compound, saving time and resources in the laboratory. The predictive power of these models can significantly streamline the process of discovering new applications and properties of this versatile compound.
Q & A
Basic: What are the recommended synthetic routes for 3-Oxo-3-(pyridin-3-yl)propanoic acid and its derivatives?
Methodological Answer:
The synthesis typically involves esterification or Claisen condensation pathways. For example:
- Esterification : Reacting this compound with alcohols (e.g., ethanol) under acid catalysis yields ester derivatives like ethyl 3-oxo-3-(pyridin-3-yl)propanoate .
- Substitution Reactions : Introducing thioester groups via nucleophilic substitution (e.g., using arylthiols) can modify reactivity, though yields vary significantly with substituents (e.g., 65% for 4-fluorophenylthio vs. 2% for pentachlorophenylthio) .
- Optimization : Use polar aprotic solvents (e.g., DMF) and controlled temperatures (0–5°C) to minimize side reactions during functionalization .
Basic: Which spectroscopic and chromatographic methods are effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyridyl protons at δ 8.3–8.5 ppm, keto carbonyl at ~170 ppm) and confirms regiochemistry .
- LCMS/HPLC : LCMS (e.g., m/z 393 [M+H]+) verifies molecular weight, while HPLC (retention time ~0.88 minutes) assesses purity under gradient elution (C18 columns, acetonitrile/water) .
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=N/C=C) confirm functional groups .
Advanced: How do substituents on the pyridine ring influence the compound’s reactivity and biological activity?
Methodological Answer:
Substituents alter electronic and steric properties, impacting both reactivity and bioactivity:
- Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups on the pyridine ring enhance electrophilicity, improving yields in nucleophilic substitutions (e.g., 52% for 4-nitrophenylthio) .
- Biological Activity : Fluorination at the 6-position of pyridine (as in 6-fluoro derivatives) enhances receptor binding affinity (e.g., NMDA receptor modulation) compared to non-fluorinated analogs .
| Substituent Position | Example Derivative | Yield/Activity |
|---|---|---|
| 4-Fluorophenylthio | 3-Oxo-3-(4-fluorophenylthio) | 65% yield |
| 6-Fluoropyridin-3-yl | (2S)-2-amino-3-(6-fluoropyridin-3-yl)propanoic acid | Enhanced neuroprotection |
Advanced: What experimental strategies resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Contradictions often arise from assay variability or differential binding modes. Mitigation strategies include:
- Dose-Response Profiling : Establish EC₅₀/IC₅₀ values across multiple cell lines (e.g., cancer vs. neuronal models) .
- Structural-Activity Relationship (SAR) Studies : Compare fluorinated vs. non-fluorinated analogs to isolate substituent effects .
- Computational Docking : Use molecular dynamics simulations to predict binding interactions with targets like glutamate receptors .
Advanced: How is this compound utilized in coordination chemistry?
Methodological Answer:
The carboxylate and pyridyl groups act as bidentate ligands for metal complexes:
- Platinum(II) Complexes : The compound coordinates via the pyridyl nitrogen and carboxylate oxygen, forming stable trans-platinum complexes with anticancer activity .
- Synthetic Protocol : React the ligand with K₂PtCl₄ in DMF at 60°C for 12 hours, followed by crystallization (yield: ~75%) .
Advanced: How does the reactivity of thioester derivatives compare to oxyester analogs?
Methodological Answer:
Thioesters (MAHT) exhibit higher reactivity than oxyesters (MAHO) due to sulfur’s polarizability:
- Nucleophilic Substitution : Thioesters react faster with amines (e.g., 55% yield for benzylthio vs. 30% for methoxy-substituted oxyesters) .
- Stability : Oxyesters are more hydrolytically stable in aqueous buffers (pH 7.4), while thioesters require anhydrous conditions .
| Derivative Type | Example | Yield (%) |
|---|---|---|
| Thioester (MAHT) | 3-Oxo-3-(benzylthio) | 55 |
| Oxyester (MAHO) | 3-(2-Methoxy-2-oxoethyl) | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
